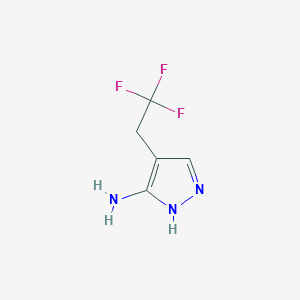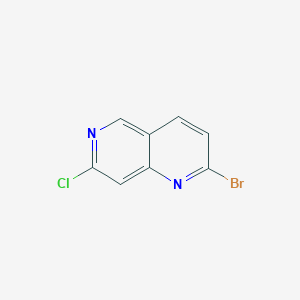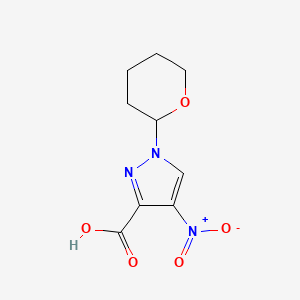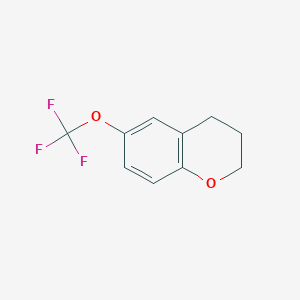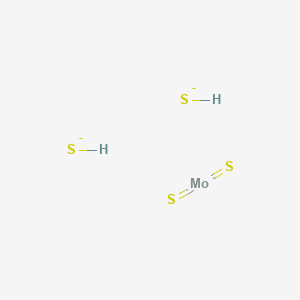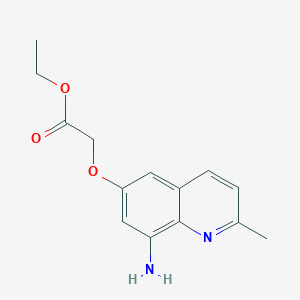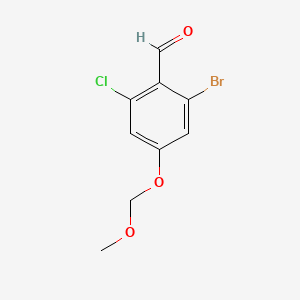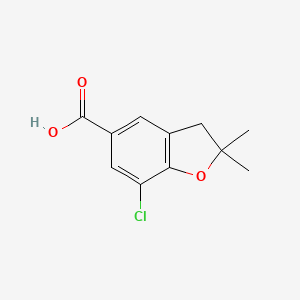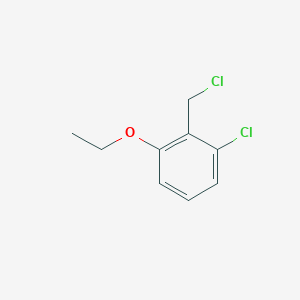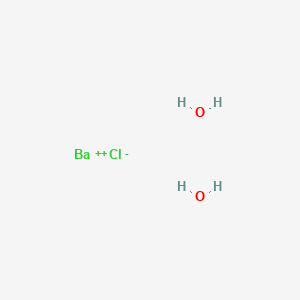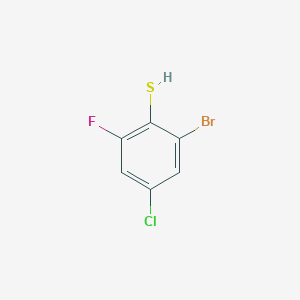
2-Bromo-4-chloro-6-fluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method includes the following steps:
Halogenation: Starting with a benzene derivative, bromine, chlorine, and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Thiol Introduction: The thiol group is then introduced using a nucleophilic substitution reaction, often involving thiourea or hydrogen sulfide as the sulfur source.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Moderate to high temperatures to facilitate the halogenation reactions.
Catalysts: Use of catalysts such as iron or aluminum chloride to enhance the reaction rate.
Solvents: Organic solvents like dichloromethane or chloroform to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives of the benzene ring.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-fluoroaniline: Similar halogenation pattern but with an amino group instead of a thiol group.
2-Chloro-4-fluorobenzenethiol: Lacks the bromine atom, resulting in different chemical properties.
2-Bromo-4-fluorobenzenethiol: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-4-chloro-6-fluorobenzenethiol is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring along with the thiol group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H3BrClFS |
|---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChI Key |
VGXWIJBVSBHQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
